molecular formula C7H13Cl2N3OS B2463960 (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine CAS No. 887405-23-4

(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine

Cat. No.: B2463960
CAS No.: 887405-23-4
M. Wt: 258.16
InChI Key: CZCCUNWYJVCTFN-UHFFFAOYSA-N
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Description

(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine typically involves the reaction of aminothiazole with bromoacetaldehyde under controlled conditions. The reaction proceeds through a cyclization process, forming the imidazo[2,1-b]thiazole ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be carried out using a continuous flow system. This method involves the use of multiple reactors in series, allowing for the efficient production of the compound without the need for intermediate isolation .

Chemical Reactions Analysis

Types of Reactions: (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of corresponding imidazo[2,1-b]thiazole-6-carboxylic acid.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • (2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
  • (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine
  • (2-Chloroimidazo[2,1-b]thiazol-6-yl)methanamine

Comparison: (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it particularly valuable in the development of new therapeutic agents and materials .

Biological Activity

(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine is a heterocyclic compound that features both imidazole and thiazole rings. This compound is part of the imidazothiazole class, which has been studied for various biological activities, including potential antimicrobial and anticancer properties. The compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

Chemical Structure

  • Molecular Formula : C₇H₈N₂S
  • CAS Number : 887405-23-4

Synthesis

The synthesis of this compound typically involves the reaction of aminothiazole with bromoacetaldehyde. The reaction proceeds through a cyclization process, often facilitated by bases such as sodium hydroxide or potassium carbonate. In industrial settings, continuous flow systems are employed for efficient production.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized using reagents like hydrogen peroxide.
  • Reduction : Reduction can be achieved with agents such as sodium borohydride.
  • Substitution : Nucleophilic substitution reactions can occur at the methanamine group.

The precise biological targets of this compound remain largely unknown. However, compounds within the imidazothiazole class are known to interact with multiple biochemical pathways, potentially affecting various physiological processes.

Antimicrobial Activity

Research indicates that imidazothiazoles exhibit antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth in vitro. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance antimicrobial efficacy.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. For example:

  • Case Study : A study reported that thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. The presence of electron-donating groups on the phenyl ring was found to enhance activity against cancer cells.
CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

Inhibition of Cyclin-dependent Kinases (CDKs)

Recent research has identified this compound as a potential inhibitor of CDKs, particularly CDK12 and CDK13. These kinases are crucial for cell cycle regulation and are implicated in various cancers. Compounds that inhibit these kinases could serve as therapeutic agents in cancer treatment.

Research Applications

This compound is being investigated for several applications:

  • Drug Development : Its structure makes it a valuable scaffold for designing new therapeutic agents targeting microbial infections and cancer.
  • Material Science : The compound is also explored for its potential use in developing novel materials with specific electronic and optical properties.

Properties

IUPAC Name

(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-4-11-7-9-6(2-8)3-10(5)7/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXJGKRRHXYDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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